molecular formula C13H12O3 B082570 Methyl 2-methoxy-1-naphthoate CAS No. 13343-92-5

Methyl 2-methoxy-1-naphthoate

Cat. No.: B082570
CAS No.: 13343-92-5
M. Wt: 216.23 g/mol
InChI Key: BDXGQHHFVPQVAQ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-1-naphthoate (CAS No. 13343-92-5) is a naphthalene-derived ester with a methoxy (-OCH₃) substituent at position 2 and a methyl ester (-COOCH₃) group at position 1 (Figure 1). Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol . The compound appears as a white to pale yellow/orange solid and is produced with high purity (98.9–99%) for laboratory and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-1-naphthoate can be synthesized through the esterification of 2-methoxy-1-naphthoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for temperature control and product separation ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

    Oxidation: 2-methoxy-1-naphthoic acid.

    Reduction: 2-methoxy-1-naphthylmethanol.

    Substitution: 2-bromo-1-naphthoate.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

Methyl 2-methoxy-1-naphthoate is primarily utilized as a precursor in the synthesis of more complex organic compounds. One notable application is its role in synthesizing dimethyl-(2-methoxy-1-naphthyl)-carbinol. This compound is significant in the development of various pharmaceutical agents and organic materials .

Reactions and Mechanisms

The compound can undergo various chemical reactions, including photochemical transformations. In the presence of methanol and UV radiation, this compound can yield methanol adducts and cage compounds, showcasing its versatility in synthetic pathways .

Medicinal Chemistry

Pharmaceutical Applications

This compound is recognized for its potential as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been explored in the preparation of methyl-6-methoxy-1-naphthalenecarboxylate, which is a precursor to tolrestat, a drug used for managing diabetic complications . This highlights the compound's significance in drug development processes.

Case Study: Tolrestat Synthesis

A study demonstrated the efficiency of this compound as an intermediate in synthesizing tolrestat through a series of methylation reactions. The process involved using dimethyl sulfate in a controlled environment to achieve high yields of the desired product .

Materials Science

Polymeric Applications

In materials science, this compound can be incorporated into polymeric systems to enhance their properties. Its aromatic structure contributes to improved thermal stability and mechanical strength in polymer matrices.

Case Study: Polymer Blends

Research has shown that blending this compound with certain polymers can result in materials with enhanced thermal properties. For example, when combined with poly(methyl methacrylate), the resulting polymer blend exhibited improved glass transition temperatures and mechanical resilience .

Data Tables

Reaction TypeProductReference
Photochemical ReactionMethanol AdductsAustralian Journal of Chemistry
MethylationMethyl-6-methoxy-1-naphthalenecarboxylateJ. Med. Chem.
Polymer BlendingEnhanced Thermal PropertiesBLD Pharm

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Table 1: Key Structural and Physical Properties of Selected Naphthoate Esters

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
Methyl 2-methoxy-1-naphthoate 2-OCH₃, 1-COOCH₃ C₁₃H₁₂O₃ 216.23 Laboratory use, synthetic intermediate
Methyl 2-methoxy-3-naphthoate (2,3-MNME) 2-OCH₃, 3-COOCH₃ C₁₃H₁₂O₃ 216.23 Requires diazonium coupling for purification
Methyl 1-methoxy-2-naphthoate (1,2-MNME) 1-OCH₃, 2-COOCH₃ C₁₃H₁₂O₃ 216.23 Similar purification challenges as 2,3-MNME
Methyl 1-bromo-2-naphthoate 1-Br, 2-COOCH₃ C₁₂H₉BrO₂ 265.10 Ligand in catalysis; bromine enhances electrophilicity
Methyl salicylate 2-OH, 1-COOCH₃ (benzene ring) C₈H₈O₃ 152.15 Fragrance, pharmaceuticals; simpler aromatic ester


Key Observations :

  • Positional Isomerism : this compound differs from 2,3-MNME and 1,2-MNME only in substituent positions. These isomers exhibit distinct reactivity due to electronic effects. For example, the methoxy group at position 2 in the target compound activates the naphthalene ring toward electrophilic substitution at positions 4 or 5, whereas bromine in methyl 1-bromo-2-naphthoate deactivates the ring .
  • Functional Group Effects : Replacing methoxy with bromine (as in methyl 1-bromo-2-naphthoate) increases molecular weight and alters solubility. Bromine’s electron-withdrawing nature reduces reactivity in electrophilic substitutions compared to methoxy’s electron-donating effect .

Toxicity and Environmental Impact

However, ester hydrolysis in environmental or biological systems could release methoxy-naphthoic acids, warranting further ecotoxicological studies .

Biological Activity

Methyl 2-methoxy-1-naphthoate (C13H12O3) is an organic compound that has garnered attention for its diverse biological activities and potential applications in synthetic chemistry and pharmacology. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an aromatic ester derived from naphthalene. Its chemical structure features a methoxy group (-OCH3) and a methyl ester group (-COOCH3) attached to the naphthalene ring, contributing to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Photochemical Reactions : The compound undergoes photochemical reactions in the presence of UV radiation, resulting in the formation of methanol adducts and cage compounds. This suggests a potential role in photodynamic therapy or as a photosensitizer in biological systems.
  • Reactivity in Organic Synthesis : It exhibits significant reactivity in C-O activation/cross-coupling reactions, making it valuable for synthesizing complex organic molecules. Studies have shown that this compound can efficiently couple with various aryl groups, yielding high product yields .

Anticancer Properties

This compound has been investigated for its potential anticancer properties. It is structurally similar to naphthoic acid derivatives known for their ability to intercalate DNA, which may lead to cytotoxic effects on cancer cells. The naphthoate moiety plays a critical role in enhancing the binding affinity of these compounds to DNA, thereby facilitating their therapeutic action .

Study on Reactivity and Synthesis

A notable study highlighted the reactivity of this compound in coupling reactions with organoboron compounds. The results demonstrated that this compound could serve as an effective precursor for synthesizing various arylated products, showcasing its utility in organic synthesis .

Reaction TypeConditionsYield (%)Notes
C-O ActivationRu-catalyzed73%Effective with aryl Bneops
Cross-CouplingAryl Bneops43%Retained stereochemical fidelity

Photodynamic Applications

In another study, the photochemical behavior of this compound was explored for potential applications in photodynamic therapy. The formation of reactive intermediates upon UV irradiation suggests that this compound could be harnessed for targeted cancer therapies .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

  • In Vivo Studies : To evaluate its efficacy and safety as an anticancer agent.
  • Mechanistic Studies : To elucidate the detailed biochemical pathways influenced by this compound.
  • Synthetic Applications : To expand its use in developing novel pharmaceuticals through innovative synthetic methodologies.

Q & A

Q. Basic: What synthetic routes are recommended for preparing Methyl 2-methoxy-1-naphthoate with high purity?

Methodological Answer:
this compound can be synthesized via esterification of 2-methoxy-1-naphthoic acid using methanol under acidic catalysis. A typical protocol involves refluxing the carboxylic acid with methanol and a catalytic amount of sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) to form the methyl ester. Purification is achieved through recrystallization or column chromatography. For analogs like Methyl 6-bromo-2-naphthoate, aromatic halogenation followed by esterification is employed . Ensure reaction progress is monitored via thin-layer chromatography (TLC) or HPLC.

Q. Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and ester group integrity. X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) provides precise molecular geometry, particularly for resolving steric effects from the methoxy and ester groups . Pair with Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (C=O at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹).

Q. Advanced: How should in vivo studies be designed to evaluate pulmonary toxicity?

Methodological Answer:
Adopt a tiered approach:

Acute Exposure: Use rodent models (rats/mice) exposed via inhalation (0.1–10 mg/m³) or intratracheal instillation. Monitor respiratory rate, lung histopathology, and inflammatory markers (IL-6, TNF-α) at 24–72 hours post-exposure .

Subchronic Exposure: Conduct 90-day studies with daily oral gavage (10–100 mg/kg). Assess oxidative stress markers (GSH, MDA) and alveolar macrophage activity. Include control groups and dose-response analysis to identify NOAEL/LOAEL .

Q. Advanced: What computational models predict environmental persistence and degradation pathways?

Methodological Answer:
Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients (log Kₒw, log Kₒc). Molecular dynamics simulations can predict hydrolysis rates under varying pH and temperature. For photodegradation, employ density functional theory (DFT) to model reaction intermediates with UV-Vis spectral data .

Q. Advanced: How can contradictions in toxicokinetic data across species be resolved?

Methodological Answer:
Perform interspecies scaling using physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters like metabolic clearance (CYP450 isoforms) and tissue-specific partition coefficients. Validate with in vitro hepatocyte assays to compare metabolic stability between human and rodent models . Address discrepancies by adjusting for species-specific protein binding and excretion rates.

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid dust generation .
  • Storage: Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis.

Q. Advanced: How can in vitro models elucidate metabolic pathways?

Methodological Answer:

  • Hepatocyte Incubations: Incubate with primary human hepatocytes (1–10 µM compound) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation, demethylation) and phase II (glucuronidation) products.
  • CYP Inhibition Assays: Use fluorogenic substrates to test inhibition of CYP1A2, CYP2E1, and CYP3A4, which are implicated in naphthalene metabolism .

Q. Advanced: What methodologies assess ecotoxicological impacts on aquatic systems?

Methodological Answer:

  • Algal Growth Inhibition: Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L for 72 hours; measure chlorophyll-a reduction.
  • Daphnia magna Acute Toxicity: Conduct 48-hour immobilization tests (EC₅₀ determination). Include sediment-water partitioning studies to evaluate bioaccumulation potential .

Q. Advanced: How are high-throughput crystallography techniques applied to polymorph screening?

Methodological Answer:
Utilize synchrotron-based X-ray diffraction with automated sample changers (e.g., at beamline facilities). Screen polymorphs by varying solvent systems (DMF, ethanol) and crystallization temperatures. Refine datasets with SHELXL, focusing on R-factor convergence (<5%) and electron density maps .

Q. Advanced: What biomonitoring strategies detect occupational exposure in industrial settings?

Methodological Answer:

  • Urinary Biomarkers: Quantify 1- and 2-naphthol metabolites via GC-MS. Collect pre- and post-shift samples to assess temporal exposure.
  • Air Monitoring: Deploy passive samplers (e.g., XAD-2 resin) in workspaces; analyze using NIOSH Method 5515 .

Properties

IUPAC Name

methyl 2-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXGQHHFVPQVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345376
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-92-5
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
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Synthesis routes and methods II

Procedure details

Potassium carbonate (111 g, 803 mmol) was added to a mixture of 2-hydroxy-l-naphthoic acid (50.0 g, 266 mmol) and methyl iodide (189 g, 1330 mmol) in DMF (500 mL). The resulting mixture was heated at 80° C. overnight, then was partitioned between ether and water. The organic was washed with dilute aqueous HCl, dried (MgSO4), and concentrated to afford methyl 2-methoxynaphthoate as an oil.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-methoxy-1-naphthoate
Methyl 2-methoxy-1-naphthoate
Methyl 2-methoxy-1-naphthoate
Methyl 2-methoxy-1-naphthoate
Methyl 2-methoxy-1-naphthoate

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